molecular formula C18H23N3O4 B2810220 ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 866010-12-0

ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate

Cat. No.: B2810220
CAS No.: 866010-12-0
M. Wt: 345.399
InChI Key: PVHBHFBJQPXAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-(1-morpholin-4-ylethyl)-4-oxoquinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-16(22)12-21-17(13(2)20-8-10-24-11-9-20)19-15-7-5-4-6-14(15)18(21)23/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHBHFBJQPXAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=C1C(C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate, a compound derived from the quinazoline family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4C_{18}H_{23}N_{3}O_{4} with a molecular weight of 345.39292 g/mol. The compound features a quinazoline core substituted with a morpholinoethyl group and an ethyl acetate moiety, which contributes to its pharmacological properties .

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate under specific conditions that promote the formation of the desired product . The reaction pathway can be summarized as follows:

  • Starting Material : 2-mercapto-3-phenylquinazolin-4-one.
  • Reagent : Ethyl chloroacetate.
  • Conditions : Alkaline environment to facilitate nucleophilic substitution.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation with IC50 values in the low micromolar range .

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)14.12
Reference Drug (5-Fluorouracil)MCF-718.60

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses activity against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development . The mechanism may involve interference with bacterial DNA synthesis or cell wall integrity.

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been documented in several studies. This compound has shown promise in animal models, where it was effective in reducing seizure frequency and severity . The underlying mechanism may involve modulation of neurotransmitter systems or ion channel activity.

Case Studies

  • In Vitro Antitumor Study : A study conducted on various synthesized quinazoline derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of this compound revealed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

Scientific Research Applications

Overview

Quinazoline derivatives, including ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate, have been investigated for their anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival.

Case Studies

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, a study synthesized several quinazoline analogues and tested their efficacy against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed potent inhibitory effects, with IC50 values significantly lower than standard chemotherapeutic agents like paclitaxel .

Data Table: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget Cell LineIC50 Value (µM)Reference
This compoundMDA-MB-231TBD
Compound AK562 (Leukemia)0.51
Compound BVarious Tumor LinesSignificant Growth Inhibition

Overview

The antimicrobial potential of quinazoline derivatives has been explored extensively. This compound is hypothesized to possess activity against both bacterial and fungal pathogens.

Case Studies

Research indicates that certain quinazoline derivatives can inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. A study reported that compounds with a similar structure exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

Compound NameMicrobial StrainMIC (µg/ml)Reference
This compoundTBDTBD
Compound CMycobacterium smegmatis6.25
Compound DCandida albicansTBD

Overview

The inhibition of acetylcholinesterase (AChE) is a critical therapeutic target in treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally similar to this compound have shown promise in this area.

Case Studies

In silico studies and biological evaluations have indicated that some quinazoline derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for enhancing cognitive functions impaired in Alzheimer's patients .

Data Table: AChE Inhibition Studies

Compound NameAChE Inhibition IC50 (µM)Reference
This compoundTBD
Compound E2.7

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate?

  • Methodological Answer : Multi-step organic synthesis is typically employed, with critical parameters including temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (5–12 hours). Catalysts like potassium carbonate (K₂CO₃) enhance reaction efficiency. For example, refluxing with ethyl chloroacetate in DMF under basic conditions has been used to introduce the acetate moiety . Purification via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/cyclohexane) improves purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry, particularly the morpholinoethyl and quinazolinone moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% recommended for biological assays) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase or kinase targets) due to the quinazolinone core’s known bioactivity. Use in vitro models with IC₅₀ determination via spectrophotometric methods. Dose-response curves (1–100 µM range) identify preliminary efficacy, with positive controls (e.g., acarbose for α-glucosidase) ensuring assay validity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinazolinone derivatives?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example:

  • Substituent Analysis : The morpholinoethyl group’s electron-donating effects may alter binding affinity compared to cyanophenyl or methylphenyl analogs .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions, distinguishing steric vs. electronic effects .
  • Data Normalization : Account for variations in assay conditions (pH, solvent, temperature) by replicating experiments under standardized protocols .

Q. How can molecular docking simulations guide the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known quinazolinone-binding pockets (e.g., dihydrofolate reductase or tyrosine kinases).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling. The morpholinoethyl group’s conformational flexibility requires exhaustive sampling (e.g., 100 docking runs) .
  • Validation : Compare predicted binding poses with mutagenesis data or co-crystal structures (if available) .

Q. What experimental approaches elucidate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Monitor demethylation or oxidation of the morpholinoethyl group .
  • Forced Degradation Studies : Expose to acidic/basic hydrolysis, UV light, or oxidative conditions (H₂O₂) to identify labile sites .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :

  • Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., molecular dynamics snapshots) .
  • Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy.
  • Experimental Cross-Validation : Use SPR or ITC to measure binding kinetics (kₐ, kₑ) and compare with docking scores .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes.
  • Error Propagation : Use bootstrapping (1000 iterations) to estimate confidence intervals for IC₅₀ values .

Structural and Functional Comparisons

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?

  • Methodological Answer :

  • SAR Tables : Compare IC₅₀ values of analogs (e.g., morpholinoethyl vs. triazole-substituted derivatives) to identify critical moieties .
  • Pharmacophore Modeling : Highlight hydrogen-bond acceptors (quinazolinone carbonyl) and hydrophobic regions (morpholinoethyl group) as key activity determinants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.